Predicted Lipophilicity (logP) Differentiation: N-Pentyl vs. N-Butyl Analog
Based on in silico predictions, the target compound's N-pentyl chain confers higher lipophilicity compared to its closest characterized analog, N-butyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine. The N-butyl analog has a computationally predicted logP of 4.24 (ALOGPS) and 4.72 (ChemAxon) [1]. Extrapolating from the established methylene-group contribution to logP (~0.5 units per CH2), the target N-pentyl compound is expected to have a logP of approximately 4.74-5.22 [2]. This increased lipophilicity may enhance membrane permeability and blood-brain barrier penetration relative to the N-butyl analog, while still remaining within the Lipinski Rule of Five threshold (logP < 5) based on ChemAxon compliance predictions [3].
| Evidence Dimension | Predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ~4.74-5.22 (calculated by methylene extrapolation from N-butyl analog data) |
| Comparator Or Baseline | N-butyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: logP 4.24 (ALOGPS), 4.72 (ChemAxon) |
| Quantified Difference | Estimated ΔlogP ≈ +0.5 units (one additional methylene group) |
| Conditions | In silico prediction using ALOGPS and ChemAxon algorithms (PhytoBank database) |
Why This Matters
The logP value directly influences compound solubility, membrane permeability, and CNS penetration potential, making the N-pentyl variant a differentiated tool compound for studies requiring higher lipophilicity while maintaining drug-like properties.
- [1] PhytoBank Database: MLS000731454 (PHY0169585). N-butyl-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine. Predicted Properties: logP 4.24 (ALOGPS), logP 4.72 (ChemAxon). Creation Date: 2015-04-25. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. doi: 10.1021/cr60274a001. (Established π value for methylene group contribution to logP ~0.5). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi: 10.1016/s0169-409x(00)00129-0. View Source
